Bromoacetamido-PEG4-NHS ester is a specialized chemical compound that combines a polyethylene glycol (PEG) moiety with a bromoacetamido group and an N-hydroxysuccinimide (NHS) ester. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments, making it particularly useful in biochemical applications. The presence of a bromide group serves as an excellent leaving group in nucleophilic substitution reactions, while the NHS ester enables the labeling of primary amines found in proteins and other amine-containing molecules. The compound has a molecular weight of approximately 483.3 g/mol and is often utilized in bioconjugation processes .
Bromoacetamido-PEG4-NHS ester is classified as a bioconjugation reagent and falls under the category of linker compounds used in chemical biology. Its primary applications include protein labeling, oligonucleotide modification, and other conjugation strategies in research settings. The compound is commercially available from various suppliers, including CD Bioparticles, AxisPharm, and BroadPharm, each providing detailed specifications regarding purity and storage conditions .
The synthesis of Bromoacetamido-PEG4-NHS ester typically involves the reaction of PEG with bromoacetic acid to form the bromoacetamido derivative, followed by the introduction of the NHS ester functionality. This process can be achieved through several synthetic routes:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Typically, reactions are conducted under inert atmospheres to prevent moisture interference, using solvents such as dimethylformamide or dichloromethane. Reaction times can vary from a few hours to overnight depending on the scale and specific conditions employed .
The molecular structure of Bromoacetamido-PEG4-NHS ester can be represented as follows:
The compound features a linear PEG chain that enhances its hydrophilicity, flanked by reactive functional groups that facilitate bioconjugation .
Bromoacetamido-PEG4-NHS ester primarily reacts with primary amines to form stable amide bonds. The mechanism involves the nucleophilic attack by the amine on the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct:
The reaction typically occurs under slightly alkaline conditions (pH 7.2–8.5) for optimal efficiency. Hydrolysis of the NHS ester can compete with amine reactions; thus, controlling pH and concentration is crucial for maximizing yields .
The mechanism by which Bromoacetamido-PEG4-NHS ester functions involves its ability to selectively label primary amines on target molecules:
The process is efficient and allows for precise control over conjugation sites on proteins or oligonucleotides .
The compound's physical properties make it suitable for use in various biochemical assays where solubility and reactivity are critical .
Bromoacetamido-PEG4-NHS ester has numerous scientific applications:
These applications highlight its versatility as a linker in chemical biology and pharmaceutical research .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3